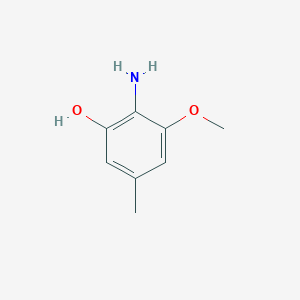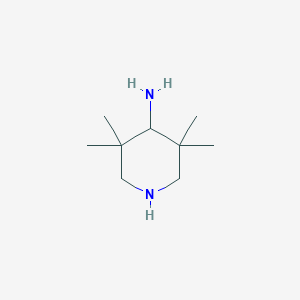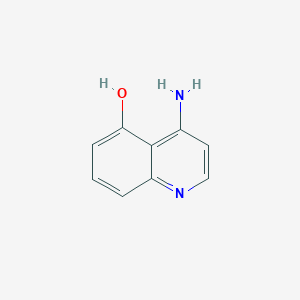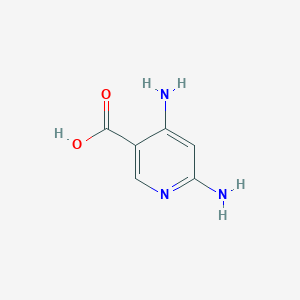
2-(5-Chlorothiazol-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-クロロチアゾール-2-イル)アセトアルデヒドは、チアゾールファミリーに属する有機化合物です。チアゾールは、五員環に硫黄原子と窒素原子を両方とも含む複素環式化合物です。
準備方法
合成経路と反応条件
2-(5-クロロチアゾール-2-イル)アセトアルデヒドの合成は、通常、1,3-ビス(ジメチルアミノメチレン)チオ尿素とクロロアセトンの環化反応によって行われます。このプロセスにはいくつかの段階が含まれています。
環化: 1,3-ビス(ジメチルアミノメチレン)チオ尿素は、クロロアセトンと反応してN’-(5-アセチルチアゾール-2-イル)-N,N-ジメチルホルムアミジンを生成します。
酸処理: 中間体は酸で処理されて1-(2-アミノチアゾール-5-イル)エタノンを生成します。
サンドマイヤー反応: この中間体は、サンドマイヤー反応を受けて1-(2-クロロチアゾール-5-イル)エタノンを生成します。
塩素化: 最後に、1-(2-クロロチアゾール-5-イル)エタノンの塩素化により、2-(5-クロロチアゾール-2-イル)アセトアルデヒドが得られます。.
工業的生産方法
この化合物の工業的生産方法は、多くの場合、同様の合成経路を採用していますが、収率と選択性を高めるために最適化されています。これらの方法は、試薬の添加速度を制御したり、特定の触媒を使用して反応効率を高めたりする場合があります。 .
化学反応の分析
反応の種類
2-(5-クロロチアゾール-2-イル)アセトアルデヒドは、次のような様々な化学反応を起こすことができます。
酸化: この反応は、アルデヒド基をカルボン酸に変換することができます。
還元: アルデヒド基はアルコールに還元することができます。
置換: チアゾール環の塩素原子は、他の求核試薬で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で塩素原子を置換するために使用することができます。
主な生成物
酸化: 2-(5-クロロチアゾール-2-イル)酢酸。
還元: 2-(5-クロロチアゾール-2-イル)エタノール。
科学的研究の応用
2-(5-クロロチアゾール-2-イル)アセトアルデヒドは、科学研究においていくつかの応用があります。
化学: より複雑なチアゾール誘導体の合成における中間体として使用されます。
生物学: チアゾール誘導体は、抗菌性および抗腫瘍活性を有することが研究されています。
作用機序
2-(5-クロロチアゾール-2-イル)アセトアルデヒドの作用機序は、様々な分子標的との相互作用に関係しています。チアゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。アルデヒド基は、タンパク質中の求核性部位と共有結合を形成し、その機能に影響を与える修飾を引き起こす可能性があります。 .
類似化合物との比較
類似化合物
2-クロロ-1,3-チアゾール-5-イル)メタノール: 構造は似ていますが、アルデヒドではなくヒドロキシル基を持っています。
2-アミノ-5-クロロチアゾール: アルデヒドではなくアミノ基を含んでいます。
独自性
2-(5-クロロチアゾール-2-イル)アセトアルデヒドは、アルデヒド官能基を持つため、その類似体では不可能な様々な化学反応に関与することができます。これは、合成化学における汎用性の高い中間体となっています。 .
特性
分子式 |
C5H4ClNOS |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
2-(5-chloro-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
InChIキー |
BOLCZMMRKFKTSX-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)

![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)



